1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)- is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
This compound belongs to the class of oxadiazoles, which are known to interact with a variety of biological targets
Mode of Action
Oxadiazoles, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with cyanogen bromide in the presence of a base, leading to the formation of the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate can be employed to modify the oxadiazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation can lead to the formation of oxadiazole derivatives with altered electronic properties .
Scientific Research Applications
1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)- has numerous applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential antifungal, antibacterial, and anticancer activities.
Agriculture: The compound exhibits insecticidal and herbicidal properties, making it useful in developing new pesticides.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features but lacking the bromophenyl group.
1,3,4-Oxadiazole: Another isomer with different positioning of nitrogen and oxygen atoms in the ring.
1,2,5-Oxadiazole: An isomer with distinct electronic properties due to the different arrangement of atoms.
Uniqueness
1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric properties. This makes it a valuable scaffold for designing compounds with tailored biological activities and physicochemical properties .
Properties
IUPAC Name |
5-(4-bromophenyl)-1,2,4-oxadiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)11-13-7/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMCOXRMXKKCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)NO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.